3-Pyridinecarbonitrile, 2,4,5-trichloro-6-hydrazino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trichloro-6-hydrazinylpyridine-3-carbonitrile is a chemical compound with the molecular formula C6H3Cl3N4 It is a derivative of pyridine, a heterocyclic aromatic organic compound This compound is characterized by the presence of three chlorine atoms, a hydrazinyl group, and a carbonitrile group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-6-hydrazinylpyridine-3-carbonitrile typically involves the chlorination of pyridine derivatives followed by the introduction of hydrazinyl and carbonitrile groups. One common method involves the reaction of 2,4,5-trichloropyridine with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group. The carbonitrile group can be introduced through a subsequent reaction with cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production of 2,4,5-trichloro-6-hydrazinylpyridine-3-carbonitrile may involve large-scale chlorination processes followed by hydrazinylation and cyanation steps. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trichloro-6-hydrazinylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or other reduced forms.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-trichloro-6-hydrazinylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-6-hydrazinylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The compound’s chlorine atoms and carbonitrile group may also contribute to its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-hydrazinylpyridine-3-carbonitrile: Similar structure but with fewer chlorine atoms.
2,4,6-trichloropyridine: Lacks the hydrazinyl and carbonitrile groups.
2,4,5-trichloropyridine: Lacks the hydrazinyl and carbonitrile groups.
Uniqueness
2,4,5-trichloro-6-hydrazinylpyridine-3-carbonitrile is unique due to the presence of both hydrazinyl and carbonitrile groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups with the pyridine ring and chlorine atoms makes it a versatile compound for various applications.
Properties
CAS No. |
144498-84-0 |
---|---|
Molecular Formula |
C6H3Cl3N4 |
Molecular Weight |
237.5 g/mol |
IUPAC Name |
2,4,5-trichloro-6-hydrazinylpyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3Cl3N4/c7-3-2(1-10)5(9)12-6(13-11)4(3)8/h11H2,(H,12,13) |
InChI Key |
MXPOLMPWLURHPC-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(N=C1Cl)NN)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.